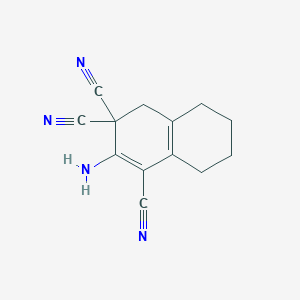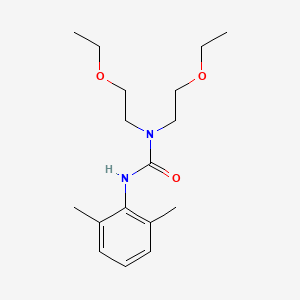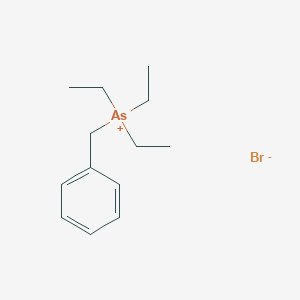
2,2'-(Ethane-1,2-diyl)bis(7-methylnaphthalene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) is an organic compound characterized by its unique structure, which includes two naphthalene rings connected by an ethane-1,2-diyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) typically involves the coupling of two 7-methylnaphthalene units via an ethane-1,2-diyl linker. One common method involves the use of a Grignard reagent, where 7-methylnaphthalene is reacted with ethylene dibromide in the presence of magnesium to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether under inert conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the naphthalene rings, introducing functional groups like nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro-naphthalene or sulfonic acid derivatives.
科学研究应用
2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar structure with chlorophenol groups instead of naphthalene rings.
1,2-Bis(diphenylphosphino)ethane: Contains diphenylphosphino groups instead of naphthalene rings.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its naphthalene rings provide aromatic stability, while the ethane-1,2-diyl bridge offers flexibility and potential for further functionalization.
属性
CAS 编号 |
62764-26-5 |
|---|---|
分子式 |
C24H22 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-methyl-7-[2-(7-methylnaphthalen-2-yl)ethyl]naphthalene |
InChI |
InChI=1S/C24H22/c1-17-3-9-21-11-7-19(15-23(21)13-17)5-6-20-8-12-22-10-4-18(2)14-24(22)16-20/h3-4,7-16H,5-6H2,1-2H3 |
InChI 键 |
JNDNOBYCVGCOCK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)CCC3=CC4=C(C=CC(=C4)C)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
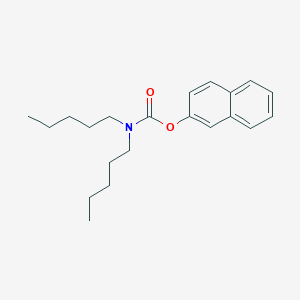
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)
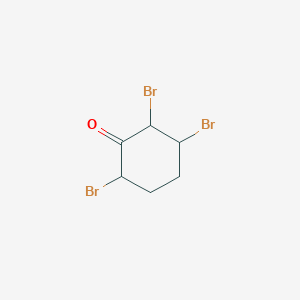

![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)

![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)
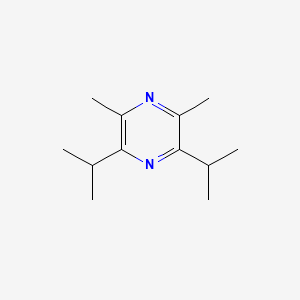
![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)
